

# A Comparative Pharmacological Analysis of Anavex 1-41 and Anavex 3-71

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Anavex 1-41

Cat. No.: B13992962

[Get Quote](#)

This guide provides a detailed comparative analysis of the pharmacological properties of two investigational drug candidates from Anavex Life Sciences, **Anavex 1-41** and Anavex 3-71 (also known as AF710B). The content is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, binding affinities, and effects on key signaling pathways, supported by experimental data.

## Introduction

**Anavex 1-41** and Anavex 3-71 are both small molecules being investigated for their therapeutic potential in neurodegenerative diseases. Their pharmacological profiles, while sharing some similarities in targeting the sigma-1 receptor, exhibit distinct characteristics in their interactions with other cellular targets, particularly muscarinic acetylcholine receptors. This guide will dissect these differences to provide a clear comparative understanding.

## Mechanism of Action

**Anavex 1-41** is characterized as a selective sigma-1 receptor (S1R) agonist with a mixed pharmacological profile that also involves muscarinic receptors and ion channels.<sup>[1][2]</sup> Its neuroprotective effects are hypothesized to stem from its ability to modulate intracellular calcium mobilization via S1R, which is predominantly located at the endoplasmic reticulum (ER).<sup>[1]</sup> By interacting with S1R, **Anavex 1-41** is believed to combat ER stress and prevent apoptosis.<sup>[1]</sup> Additionally, it has been shown to modulate sodium and chloride channels.<sup>[3]</sup>

Anavex 3-71 (AF710B) is a dual agonist of the sigma-1 receptor and the M1 muscarinic acetylcholine receptor.[\[4\]](#)[\[5\]](#)[\[6\]](#) Notably, it also acts as a positive allosteric modulator (PAM) at the M1 receptor, meaning it can enhance the receptor's response to the endogenous ligand, acetylcholine.[\[4\]](#)[\[5\]](#)[\[7\]](#) This dual mechanism is implicated in its potential to not only provide symptomatic relief through cholinergic enhancement but also to offer disease-modifying effects by targeting fundamental pathological processes.[\[8\]](#)[\[9\]](#) Preclinical studies have shown its ability to promote synaptogenesis, the formation of new synapses, without causing an abnormal increase in astrocytes.[\[10\]](#)[\[11\]](#)

## Comparative Binding Affinities

The binding affinities of **Anavex 1-41** and Anavex 3-71 for their primary targets have been determined through radioligand binding assays. The data, presented in the tables below, highlight the distinct binding profiles of the two compounds.

Table 1: Binding Affinities (Ki, nM) of **Anavex 1-41** for Various Receptors[\[4\]](#)[\[12\]](#)

| Receptor Subtype | Ki (nM) |
|------------------|---------|
| Sigma-1          | 44      |
| Sigma-2          | 3900    |
| Muscarinic M1    | 18.5    |
| Muscarinic M2    | 114     |
| Muscarinic M3    | 50      |
| Muscarinic M4    | 77      |

Table 2: Binding Affinities (Ki/IC50,  $\mu$ M) of Anavex 3-71 (AF710B) for Target Receptors[\[13\]](#)[\[14\]](#)

| Receptor Subtype | Ki / IC50 ( $\mu$ M) |
|------------------|----------------------|
| Sigma-1          | 0.25                 |
| Muscarinic M1    | 41                   |

Note: The affinity of Anavex 3-71 for the M1 receptor is presented as a  $K_i$  value for its allosteric binding site.

## Signaling Pathways and Cellular Effects

The differential receptor engagement of **Anavex 1-41** and Anavex 3-71 leads to distinct downstream signaling events and cellular outcomes.

### Anavex 1-41 Signaling Pathway

**Anavex 1-41**'s primary interaction with the sigma-1 receptor on the endoplasmic reticulum membrane is thought to modulate calcium signaling and reduce cellular stress, thereby preventing apoptosis. Its activity at muscarinic receptors further contributes to its pro-cognitive effects.







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. How to Perform Immunocytochemistry (synaptic) [axolbio.com]
- 2. AID 2430 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: PAM Calcium Assay Dose-response with M2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AF710B, a novel M1/σ1 agonist with therapeutic efficacy in animal models of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 4. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Blockade of Tau Hyperphosphorylation and Aβ1–42 Generation by the Aminotetrahydrofuran Derivative ANAVEX2-73, a Mixed Muscarinic and σ1 Receptor Agonist, in a Nontransgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Study of ANAVEX3-71 in Adults With Schizophrenia [ctv.veeva.com]
- 10. Antiamnesic and neuroprotective effects of the aminotetrahydrofuran derivative ANAVEX1-41 against amyloid beta(25-35)-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. escholarship.org [escholarship.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. WO2014155138A1 - Optimization and therapeutic valorization of the symptomatic treatment of alzheimer's disease with rivastigmine, galantamine or donepezil, by selected aminotetrahydrofurans acting as mixed sigma-1 / muscarinic ligands - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comparative Pharmacological Analysis of Anavex 1-41 and Anavex 3-71]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13992962#comparative-analysis-of-anavex-1-41-and-anavex-3-71-pharmacology>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)